Product packaging for Chrysanthemic Acid(Cat. No.:CAS No. 10453-89-1)

Chrysanthemic Acid

Cat. No.: B1668916
CAS No.: 10453-89-1
M. Wt: 168.23 g/mol
InChI Key: XLOPRKKSAJMMEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chrysanthemic acid is an organic compound based on a cyclopropane structure that serves as a foundational intermediate for a class of compounds known for their insecticidal activity . It is the acidic moiety of the naturally occurring ester, pyrethrin I, found in Chrysanthemum cinerariaefolium , and is also a major product from the photodecomposition of pyrethrins . Industrially, it is synthesized as a mixture of cis - and trans - stereoisomers through a cyclopropanation reaction . Research into this compound is pivotal in the agrochemical field, as its esters form the core of many natural and synthetic insecticides, including the pyrethroids and allethrins . These compounds are favored due to their high efficacy and lower environmental toxicity compared to many synthetic alternatives . The distinction between its esters is critical; for instance, esters of this compound (collectively known as pyrethrins I) are primarily responsible for the insecticidal killing action, whereas esters of pyrethric acid (pyrethrins II) contribute significantly to the rapid knockdown effect on flying insects . The compound is also a subject of study in decomposition and rearrangement mechanisms, with research examining pathways such as cis-trans isomerization and its behavior under various conditions . This compound is offered for research applications only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O2 B1668916 Chrysanthemic Acid CAS No. 10453-89-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-6(2)5-7-8(9(11)12)10(7,3)4/h5,7-8H,1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOPRKKSAJMMEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30871866
Record name Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30871866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10453-89-1
Record name Chrysanthemic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10453-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chrysanthemic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010453891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CHRYSANTHEMIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11779
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30871866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chrysanthemic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.843
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Ii. Biosynthesis of Chrysanthemic Acid

Isoprenoid Precursor Pathways

Isoprenoids, also known as terpenes, are a vast class of natural products derived from the five-carbon precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). pnas.orgviper.ac.in Chrysanthemic acid biosynthesis utilizes DMAPP as a key building block. nih.govresearchgate.netportlandpress.com

Dimethylallyl Diphosphate (DMAPP) as Common Precursor

Dimethylallyl diphosphate (DMAPP) is a fundamental five-carbon isoprenoid precursor. pnas.orgviper.ac.in It is a branched molecule that serves as an essential substrate for the synthesis of a wide variety of isoprenoid compounds, including monoterpenes like this compound. nih.govresearchgate.netportlandpress.compnas.org The biosynthesis of this compound specifically involves the condensation of two molecules of DMAPP. portlandpress.comresearchgate.netresearchgate.net

Involvement of the Methylerythritol Phosphate (B84403) (MEP) Pathway

In plants, IPP and DMAPP are synthesized through two distinct pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (MEP) pathway. ku.ac.th The MEP pathway, located in the plastids, is the primary source of the isoprenoid precursors, including DMAPP, that are used for the biosynthesis of the acid moiety of pyrethrins (B594832), such as this compound. portlandpress.comresearchgate.netsemanticscholar.org Studies using 13C-labelled D-glucose have provided evidence for the significant role of the MEP pathway in the biosynthesis of the acid moiety. portlandpress.comresearchgate.net

Historical Context of Mevalonate Pathway Studies

Early biosynthetic studies initially suggested a contribution of the mevalonate pathway to the biosynthesis of the acid moiety of pyrethrins. portlandpress.comresearchgate.net However, subsequent research, particularly employing 13C-labelled precursors, demonstrated the more prominent role of the MEP pathway in providing the DMAPP units necessary for this compound synthesis. portlandpress.comresearchgate.net While the mevalonate pathway is crucial for the synthesis of other isoprenoids in the cytosol, the plastid-localized MEP pathway is the primary source for this compound precursors. ku.ac.th

Enzymatic Catalysis in the Biosynthetic Route

The conversion of isoprenoid precursors into this compound is facilitated by specific enzymes. nih.govresearchgate.net

Chrysanthemyl Diphosphate Synthase (CDS) Activity

The initial and a key enzymatic step in the biosynthesis of this compound is catalyzed by the enzyme chrysanthemyl diphosphate synthase (CDS), also referred to as chrysanthemol (B1213662) synthase (CHS). nih.govresearchgate.netresearchgate.netnih.gov This enzyme is considered the first pathway-specific enzyme in the pyrethrin biosynthetic pathway. researchgate.netnih.gov CDS is a unique prenyltransferase that catalyzes an irregular condensation reaction. pnas.orgexpasy.orgoup.com

Conversion of DMAPP to Chrysanthemyl Diphosphate (CDP)

Chrysanthemyl diphosphate synthase (CDS) catalyzes the condensation of two molecules of dimethylallyl diphosphate (DMAPP). portlandpress.comresearchgate.netresearchgate.net This reaction results in the formation of chrysanthemyl diphosphate (CDP), a monoterpene with a non-head-to-tail, c1′-2-3 linkage. pnas.orgexpasy.orgoup.com This cyclopropanation reaction is a distinctive feature of this compound biosynthesis. portlandpress.comresearchgate.netresearchgate.net While CDS primarily produces CDP, some studies suggest it may also produce small amounts of lavandulyl diphosphate. nih.govoup.com Furthermore, research indicates that CDS can exhibit bifunctional activity, also catalyzing the subsequent conversion of CDP to chrysanthemol, particularly under certain substrate conditions in planta. nih.govoup.com

Conversion of CDP to Chrysanthemol

Following the formation of chrysanthemyl diphosphate (CDP), the next step in the pathway is the conversion of CDP to chrysanthemol researchgate.netnih.gov. This reaction involves the removal of the diphosphate group frontiersin.org.

Role of CDS or Phosphatases

The conversion of CDP to chrysanthemol can be catalyzed by chrysanthemyl diphosphate synthase (CDS) itself, particularly at low concentrations of DMAPP, where the enzyme exhibits this additional phosphatase activity nih.govfrontiersin.orgnih.gov. Alternatively, other non-specific phosphatases present in the plant cell may also contribute to this hydrolysis nih.govnih.gov. Research suggests that a Nudix hydrolase family protein, TcNudix1, is involved in hydrolyzing CDP to chrysanthemyl monophosphate, which is then further hydrolyzed to chrysanthemol by an unidentified phosphatase frontiersin.orgresearchgate.net.

Oxidation of Chrysanthemol to this compound

The conversion of chrysanthemol to this compound involves a two-step oxidation process researchgate.netnih.govfrontiersin.org. Chrysanthemol is first oxidized to an aldehyde intermediate, trans-chrysanthemal, which is subsequently oxidized to the corresponding carboxylic acid, trans-chrysanthemic acid nih.govresearchgate.netresearchgate.net.

Alcohol Dehydrogenase (ADH) Activity

The first oxidation step, the conversion of chrysanthemol to trans-chrysanthemal, is catalyzed by an alcohol dehydrogenase (ADH) enzyme researchgate.netoup.comnih.govfrontiersin.org. In T. cinerariifolium, T cADH2 has been identified as an enzyme involved in this reaction researchgate.netresearchgate.net. Alcohol dehydrogenases are a group of enzymes that catalyze the interconversion between alcohols and aldehydes or ketones, typically utilizing NAD+ or NADP+ as a cofactor wikipedia.orgfrontiersin.orgorganic-chemistry.org.

Aldehyde Dehydrogenase (ALDH) Activity

The second oxidation step involves the conversion of the aldehyde intermediate, trans-chrysanthemal, to trans-chrysanthemic acid researchgate.netoup.comnih.govfrontiersin.org. This reaction is catalyzed by an aldehyde dehydrogenase (ALDH) nih.govresearchgate.netresearchgate.net. TcALDH1 in T. cinerariifolium has been implicated in this step researchgate.netresearchgate.net. Aldehyde dehydrogenases are enzymes that catalyze the oxidation of aldehydes to carboxylic acids, with NAD+ or NADP+ often serving as the electron acceptor sigmaaldrich.comwikipedia.org.

Subcellular Localization of Biosynthesis

The biosynthesis of this compound occurs in specific cellular compartments within the plant.

Involvement of Plastids

The initial steps of this compound biosynthesis, including the formation of CDP from DMAPP catalyzed by CDS, take place in the plastids researchgate.netresearchgate.netnih.gov. DMAPP, a precursor for this compound, is produced via the methylerythritol phosphate (MEP) pathway, which is localized in plastids nih.govnih.govportlandpress.com. Studies involving GFP-tagged CDS have confirmed its localization to the plastids nih.govnih.gov. While the initial condensation and diphosphate hydrolysis steps occur in the plastids, the subsequent oxidation steps converting chrysanthemol to this compound are thought to occur in the cytosol nih.govoup.comoup.com.

Table 1: Key Enzymes and Reactions in this compound Biosynthesis

StepEnzyme(s)Substrate(s)Product(s)Localization
Formation of CDPChrysanthemyl diphosphate synthase (CDS)Dimethylallyl diphosphate (DMAPP)Chrysanthemyl diphosphate (CDP)Plastid
Conversion of CDP to ChrysanthemolCDS or Phosphatases (e.g., TcNudix1)Chrysanthemyl diphosphate (CDP)ChrysanthemolPlastid/Cytosol? oup.comoup.com
Oxidation of Chrysanthemol to AldehydeAlcohol Dehydrogenase (ADH), e.g., TcADH2Chrysanthemoltrans-ChrysanthemalCytosol (Likely) nih.govoup.comoup.com
Oxidation of Aldehyde to this compoundAldehyde Dehydrogenase (ALDH), e.g., TcALDH1trans-ChrysanthemalThis compoundCytosol (Likely) nih.govoup.comoup.com

Table 2: Concentration of trans-Chrysanthemic Acid in Transgenic Tomato Fruits

Genotypetrans-Chrysanthemic Acid Concentration (µg g⁻¹ fresh weight)
ControlNot detected
Expressing TcCDS aloneTrace amounts
Expressing TcCDS, ShADH, and ShALDH~63 nih.gov
Expressing TcCDS, ShADH, and ShALDH (Enhanced)~107 nih.gov

Note: Data adapted from research on reconstructing the pathway in tomato fruits. nih.gov

Role of Endoplasmic Reticulum and Cytosol

While the initial precursor DMAPP is produced in plastids, the subsequent oxidation steps leading to the formation of this compound from chrysanthemol are indicated to occur in the cytosol. oup.comnih.gov The biosynthesis of the alcohol moieties of pyrethrins, such as jasmolone, involves enzymes localized to the endoplasmic reticulum (ER), suggesting a compartmentalized pathway where different parts of the pyrethrin molecule are synthesized in different organelles. oup.comoup.com

Multi-organellar and Multicellular Processes

The biosynthesis of pyrethrins, including the this compound moiety, is a multi-organellar and multicellular process in T. cinerariifolium. nih.govnsf.gov The initial steps of this compound biosynthesis, starting with DMAPP condensation by CDS, occur in the plastids within the trichomes of the ovaries. oup.comresearchgate.netnih.govfrontiersin.org The subsequent oxidation steps converting chrysanthemol to this compound are thought to take place in the cytosol. oup.comnih.gov The alcohol moieties are derived from jasmonic acid biosynthesis, which involves plastids, the ER, and peroxisomes. oup.comresearchgate.netnsf.gov Furthermore, the final assembly of pyrethrins through esterification of the acid and alcohol moieties occurs in different tissues, primarily in the pericarp of the ovaries, where the assembled pyrethrins accumulate. oup.comnih.govresearchgate.net this compound is translocated from the trichomes to the pericarp for this esterification. researchgate.net

Iii. Chemical Synthesis and Derivatization of Chrysanthemic Acid

Total Synthesis Approaches

Total synthesis approaches to chrysanthemic acid aim to construct the molecule from simpler precursors. These syntheses have evolved over time, driven by the need for more efficient, cost-effective, and stereoselective routes. Early syntheses provided access to racemic mixtures, while later developments focused on achieving high enantiopurity.

Stereospecific Synthesis of Optically Pure Isomers

The biological activity of this compound esters is highly dependent on the stereochemistry of the acid moiety, particularly the configuration at the cyclopropane (B1198618) carbons (C1 and C3). Consequently, significant effort has been directed towards the stereospecific synthesis of optically pure isomers, such as (1R)-trans-chrysanthemic acid, which is a component of the most insecticidally active pyrethrins (B594832).

One approach involves the use of chiral auxiliaries or starting materials derived from natural chiral resources like tartaric acid or D-mannitol. These syntheses often employ reactions that introduce chirality or propagate existing stereocenters to construct the cyclopropane ring with the desired configuration. For instance, enantioselective syntheses of (1R)-trans-chrysanthemic acid precursors have been described starting from natural tartaric acid or D-mannitol researchgate.net.

Enzymatic methods have also been explored for the enantioselective synthesis of this compound isomers. For example, enantioselective isomerization of dimethyl dimedone has been successfully achieved using a lipase (B570770) to yield (1R)-cis- and (1R)-trans-chrysanthemic acid researchgate.netresearchgate.net.

Another method involves the stereoselective synthesis of (1S)-cis-chrysanthemic acid using regiocontrolled epoxide ring opening, diol mono-oxidation, and cyclopropanation from a chiral cyclohexanol (B46403) precursor rsc.org. The Sharpless asymmetric dihydroxylation has also been reported to generate a precursor of optically active this compound with high enantiomeric excess researchgate.net.

Supercritical fluid extraction with in situ chiral derivatization has been investigated as a method for the production of enantiomers, demonstrating that chiral differentiation in a supercritical fluid can be more efficient than in conventional solvents for separating mixtures of racemic acids, including cis- and trans-chrysanthemic acid acs.org.

Racemic Syntheses and Analogues

Early syntheses of this compound often yielded racemic mixtures of cis and trans isomers. One of the first syntheses involved the addition of ethyl diazoacetate to 2,5-dimethylhexa-2,4-diene, producing (±)-cis-chrysanthemic acid, albeit in poor yield gla.ac.ukgoogle.com. This method was later improved to yield a mixture of (±)-trans- and (±)-cis- acids gla.ac.ukgoogle.com.

Racemic trans-chrysanthemic acid has also been synthesized through routes involving the stereoselective reduction of an intermediate allenic cyclopropane rsc.org. Another racemic synthesis starts from 2-methylbut-3-yn-2-ol, a readily available and inexpensive material, deriving both isoprenoid "halves" of the molecule from this single precursor gla.ac.ukrsc.orgcore.ac.uk.

Syntheses of this compound analogues have also been developed, often adapting routes used for the parent compound. These syntheses explore variations in the side chain or the cyclopropane substitution pattern to create compounds with modified properties gla.ac.ukcore.ac.uk.

Emphasis on Cyclopropane Moiety Construction

A central challenge in this compound synthesis is the construction of the highly strained cyclopropane ring with the correct stereochemistry and substitution pattern. Many synthetic strategies place a strong emphasis on this key step. The various methodologies for cyclopropane construction in this compound synthesis can generally be classified into several main groups researchgate.netresearchgate.net.

Ylide, Carbenoid Chemistry, and Related Additions

One significant class of reactions used for cyclopropane formation in this compound synthesis involves ylide and carbenoid chemistry, as well as other related addition reactions researchgate.netresearchgate.net. These methods typically involve the reaction of a carbene or carbenoid species, often generated from diazo compounds, with an alkene.

For example, the reaction of ethyl diazoacetate with a diene was one of the early approaches to construct the cyclopropane ring gla.ac.ukgoogle.com. Transition-metal-catalyzed cyclopropanation of olefins with diazo compounds is a robust method for cyclopropane synthesis researchgate.net. Sulfonium ylides are also widely applied in synthetically relevant reactions such as cyclopropanation researchgate.net. Asymmetric versions of cyclopropanation using chiral ylides or carbenoid complexes have been developed to control the stereochemistry of the cyclopropane ring researchgate.netopenalex.orgcapes.gov.brbristol.ac.uk.

1,3-Elimination and Isomerization of 2,2-Dimethyldimedone

Another major strategy for the synthesis of the this compound skeleton involves 1,3-elimination and related isomerization reactions, particularly starting from 2,2-dimethyldimedone (5,5-dimethylcyclohexane-1,3-dione) researchgate.netresearchgate.net. 2,2-Dimethyldimedone is a valuable starting material and a precursor of cis-chrysanthemic acid researchgate.net.

(d,l) cis-Chrysanthemic acid has been obtained in a few steps from 2,2-dimethyldimedone through a sequence involving Bamford–Stevens olefination and tandem cyclization–Grob fragmentation reactions researchgate.netacs.org. The stereoselective synthesis of this compound has been achieved from 2,2-dimethyldimedone by a short sequence of efficient reactions researchgate.netresearchgate.net. Fragmentation of 4-sulfonylbicyclo[3.1.0]hexan-2-ones, which can be derived from 2,2,6,6-tetramethylbicyclo[3.1.0]hexane-2,4-dione (a related structure to dimedone), has also been used as a key step in the enantioselective synthesis of (1R)-cis-chrysanthemic acid thieme-connect.com.

Derivatization Strategies

Derivatization of this compound is often performed to synthesize its esters, which are the active pyrethroid insecticides, or to introduce functional groups for further transformations or analysis. Esterification is a classical reaction that can be achieved by reacting this compound or its acid chloride with the appropriate alcohol google.comasianpubs.org. For instance, chrysanthemoyl chloride can be prepared by treating this compound with thionyl chloride and then reacted with alcohols to form esters asianpubs.org.

Transesterification methods can also be employed to prepare different alkyl esters of this compound google.com. The synthesis of this compound esters is a crucial step in producing synthetic pyrethroids with improved insecticidal properties gla.ac.ukasianpubs.org.

Derivatization is also used in analytical methods to facilitate the separation and detection of this compound and its isomers. For example, chiral derivatizing agents can be used to convert enantiomers into diastereomers, which can then be separated by standard chromatographic techniques open.ac.uk. The reaction of this compound with reagents like thionyl chloride to form the acid chloride is a common step before reaction with alcohols or other nucleophiles for derivatization scribd.com.

Esterification with Alcohols

Esterification of this compound with appropriate alcohols is a fundamental step in synthesizing pyrethrin and pyrethroid insecticides, as these compounds are esters of this compound or its analogues with different alcohol moieties nih.govkangmei.com. For instance, Class I pyrethrins are esters of trans-chrysanthemic acid with jasmonic acid-derived alcohols like pyrethrolone, cinerolone, and jasmolone nih.gov. Synthetic pyrethroids, such as allethrins, are often esters of all four stereoisomers of this compound wikipedia.orgkangmei.com.

Esterification can be carried out using various methods. One approach involves reacting an acid halide of this compound with an alcohol google.com. Another method is the reaction of this compound with alcohols in the presence of acidic catalysts, although esterification with methanolic sulfuric acid can lead to the formation of ether-acids due to the sensitivity of the molecule to acidic conditions gla.ac.uk. For this reason, esterification is sometimes best performed using diazomethane (B1218177) gla.ac.uk. Enzymatic hydrolysis and synthesis of this compound esters have also been explored, with enzymes like Pig liver esterase showing high activity and trans-selectivity for the acid moiety researchgate.net. Re-esterification of this compound ethyl ester is a common route to access various pyrethroids kangmei.com.

Synthesis of Analogues with Modified Side Chains

The synthesis of this compound analogues with modified side chains is an important area of research aimed at developing new insecticides with improved properties researchgate.net. Modifications can involve altering the isobutenyl side chain or the cyclopropane ring substituents.

One synthetic route adapted for producing analogues involves the use of different starting materials in cyclopropanation reactions. For example, using 1-ethynylcyclohexyl chloride and 1-ethynylcyclopentyl chloride can lead to the expected cyclic analogues gla.ac.uk. Oxidation of intermediate allenic alcohols can provide access to allenic derivatives gla.ac.uk. Efforts have also been made to synthesize analogues containing halogens in the side chain capes.gov.brscilit.com. The structural modification of natural pyrethrins has led to synthetic pyrethroids with altered side chains of the this compound moiety, including the addition of halogens (Br and Cl) researchgate.net.

Catalytic Approaches for Derivatization (e.g., Palladium-catalyzed cross-coupling)

Catalytic approaches, particularly those involving palladium, play a significant role in the derivatization of this compound and its precursors, allowing for the formation of new carbon-carbon bonds and the introduction of various functional groups. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been applied in the synthesis of cyclopropyl-containing compounds, which are structurally related to this compound derivatives mdpi.com. While the direct application of palladium-catalyzed cross-coupling specifically on this compound itself for side chain modification is not extensively detailed in the provided results, palladium catalysis is a powerful tool for coupling reactions and functionalization of organic molecules, including those with cyclopropane rings researchgate.netmdpi.comrsc.org. Research has explored the synthesis of this compound derivatives using palladium(I) dimer catalysis for the formation of vinyl cyclopropanes researchgate.net.

Stereochemical Considerations in Synthesis

Stereochemistry is a critical aspect in the synthesis of this compound due to the presence of chiral centers and geometric isomers, which significantly influence the biological activity of pyrethroid esters nsc.rutandfonline.com. This compound has two stereogenic carbons in the cyclopropane ring, leading to cis and trans isomers, each of which can exist as a pair of enantiomers ((1R,3R), (1S,3S), (1R,3S), (1S,3R)) wikipedia.orgontosight.aichemistryviews.org.

Cis-trans Isomerism

This compound exists as cis and trans isomers, referring to the relative orientation of the carboxylic acid group and the isobutenyl side chain across the cyclopropane ring wikipedia.orgontosight.ai. The trans isomer, particularly the (1R,3R)-(+)-trans-chrysanthemic acid, is the acid component of natural pyrethrin I and is often associated with higher insecticidal activity in pyrethroids wikipedia.orgontosight.aikangmei.comtandfonline.com.

Synthetic routes often produce a mixture of cis and trans isomers kangmei.comgoogle.com. For example, industrial production often involves a cyclopropanation reaction yielding a mixture of isomers kangmei.com. Methods exist to convert the cis isomer to the more active trans isomer, such as heating in an alcoholic solution of an alkali metal alcoholate google.com. Cis-trans isomerization can also occur under certain conditions, and computational studies suggest that the activation barriers for this process are relatively low nih.gov.

Absolute Configuration Determination

Determining the absolute configuration of this compound stereoisomers is essential for understanding their biological activity and for controlling stereochemistry in synthesis. The absolute configuration of natural (+)-trans-chrysanthemic acid has been determined. Chemical methods, such as Arndt-Eistert homologation followed by lactonization and ozonolysis, have been used to establish the (R) configuration at the C1 center gla.ac.uk. The absolute configuration of (+)-trans-chrysanthemic acid has also been confirmed by X-ray analysis of a p-bromoanilide derivative using Bijvoet's anomalous dispersion method, establishing it as (1R,3R) rsc.org.

Enantioselective Synthesis

Enantioselective synthesis aims to produce a specific enantiomer of this compound, which is highly desirable because the insecticidal activity of pyrethroids is strongly dependent on the absolute configuration nsc.ruresearchgate.net. While racemic mixtures can be used, single enantiomers often exhibit higher activity nsc.ruresearchgate.net.

Iv. Metabolic Fate and Biotransformation of Chrysanthemic Acid

Mammalian Metabolism Pathways

In mammals, the metabolism of chrysanthemic acid, primarily encountered as part of pyrethroid esters, is well-understood and involves several key pathways aimed at detoxification and excretion. The major metabolic reactions include ester cleavage, oxidation of the this compound moiety, and subsequent conjugation reactions. jst.go.jp, taylorandfrancis.com, rsc.org, researchgate.net These processes lead to the rapid elimination of this compound and its metabolites from the body. researchgate.net Metabolites resulting from hydrolysis are generally considered not to contribute to neurotoxicity. rsc.org

ω-Oxidation to Alcohols or Carboxylic Acids

A major metabolic pathway for the this compound moiety in mammals is ω-oxidation. taylorandfrancis.com This process involves the oxidation of the methyl group most distant from the carboxyl group (the omega carbon) on the isobutenyl side chain. narayanamedicalcollege.com, wikipedia.org This oxidation can lead to the formation of alcohol or carboxylic acid derivatives. taylorandfrancis.com Specifically, the trans methyl group of the isobutenyl moiety in the chrysanthemic derivative is preferentially oxidized over the cis methyl group. iosrjournals.org This ω-oxidation pathway contributes to increasing the polarity of the molecule, facilitating its excretion.

Ester Cleavage and Subsequent Reactions

When this compound is present as the acid component of a pyrethroid ester, the initial and often predominant metabolic reaction is the cleavage of the ester bond. jst.go.jp, taylorandfrancis.com, rsc.org, researchgate.net This hydrolysis is primarily catalyzed by carboxylesterases. iosrjournals.org The ester cleavage liberates the free this compound and the corresponding alcohol moiety. jst.go.jp, fao.org Following ester cleavage, the free this compound can undergo further biotransformation, including successive oxidation at the isobutenyl moiety. jst.go.jp, fao.org These oxidized metabolites, along with the parent this compound, are then subject to conjugation reactions. jst.go.jp, fao.org

Conjugation with Glucuronic or Sulfonic Acids

Conjugation reactions represent a crucial phase II metabolic pathway for this compound and its oxidation products in mammals. jst.go.jp, researchgate.net, iosrjournals.org The primary conjugation pathways involve the formation of glucuronides and sulfates. researchgate.net, iosrjournals.org Glucuronidation, a major xenobiotic transformation pathway in mammals, involves the transfer of glucuronic acid to suitable functional groups, including the carboxylic acid moiety of this compound. uef.fi, sigmaaldrich.com This process significantly increases the polarity and water solubility of the metabolites, promoting their excretion, mainly in urine. uef.fi, sigmaaldrich.com Conjugation with sulfonic acids also occurs. iosrjournals.org

Comparison with Other Pyrethroid Acid Moieties

The metabolic fate of this compound can differ when compared to other acid moieties found in synthetic pyrethroids. Subtle structural variations in the acid moiety can lead to notable differences in their biotransformation and disposition. rsc.org For instance, the metabolism of 2,2-dimethyl-3-(1-propenyl)-cyclopropanecarboxylic acid, another acid component of pyrethroids like metofluthrin, has been observed to be more varied than that of this compound. taylorandfrancis.com Differences in the extent of epoxidation and hydroxylation have been noted between the isomers of these related acid moieties. taylorandfrancis.com Furthermore, the stereochemistry of the acid moiety influences hydrolysis rates, with 1R-trans-chrysanthemic derivatives being hydrolyzed more readily than 1R-cis isomers. rsc.org

Environmental Fate and Degradation

This compound and its parent pyrethroid esters undergo degradation in the environment through both chemical and biological processes. These processes contribute to their relatively short persistence in various environmental compartments. ijirset.com, nih.gov, psu.edu

Microbial Biodegradation

Role of Esterase Enzymes

Esterase enzymes are central to the initial breakdown of pyrethroids, catalyzing the hydrolysis of the ester bond that links the acid moiety (including this compound) to the alcohol moiety. These enzymes are found in a wide range of organisms, including bacteria, fungi, insects, and mammals. Studies have shown that microbial esterases can stereoselectively hydrolyze this compound esters. For instance, an esterase from Arthrobacter globiformis SC-6-98-28 demonstrated high stereoselectivity for the (+)-trans isomer of ethyl chrysanthemate, yielding (+)-trans-chrysanthemic acid with high optical purity. The catalytic activity of these esterases can be influenced by factors such as pH and temperature. The amino acid sequence of some microbial esterases involved in this compound ester hydrolysis shows similarities to other hydrolases, suggesting a common catalytic mechanism involving a Ser-X-X-Lys motif at the active site.

Bacterial Strains (e.g., Acidomonas sp., Sphingomonas sp., Bacillus sp.)

Several bacterial genera are known for their ability to degrade pyrethroids and, consequently, process the this compound moiety. These include Acidomonas sp., Sphingomonas sp., and Bacillus sp.. Acidomonas sp. has been reported to degrade allethrin, a pyrethroid containing a this compound moiety, utilizing it as a carbon and nitrogen source. Sphingomonas sp. strains have also been characterized for their ability to degrade various pyrethroids. Bacillus strains, such as Bacillus licheniformis B-1, have been shown to transform pyrethroids like β-cypermethrin into metabolites including this compound. While some bacteria can degrade pyrethroids, this compound itself may not always serve as a primary carbon or energy source for these strains. For example, Bacillus licheniformis B-1 was unable to utilize this compound for growth or to enhance the degradation of β-cypermethrin. Similarly, Aspergillus niger was also found to be unable to support growth on this compound or enhance pyrethroid degradation.

Fungal Strains (e.g., Neocosmospora sp., Aspergillus niger)

Fungi also contribute to the biodegradation of pyrethroids and their acid components. Genera such as Neocosmospora sp. and Aspergillus niger have been implicated in these processes. A novel fungal strain, Neocosmospora sp. AF3, isolated from pesticide-contaminated fields, demonstrated high efficacy in degrading tetramethrin, a pyrethroid. This degradation initially yields this compound through the action of hydrolase enzymes. Aspergillus niger has also been studied for its biodegradation capabilities, although, as mentioned earlier, it may not directly utilize this compound for growth. Fungi are generally considered to have significant potential for pesticide degradation.

Co-metabolic Degradation

Co-metabolic degradation is a process where a microorganism transforms a compound without using it as a primary carbon or energy source, often in the presence of another growth substrate. This mechanism can be relevant to the degradation of this compound when it is present as a metabolite of pyrethroid hydrolysis. In co-culture systems, the degradation of complex contaminants like pyrethroids can be enhanced through the synergistic metabolic activities of different microbial strains. For instance, a co-culture of Bacillus licheniformis B-1 and Aspergillus oryzae M-4 efficiently degraded β-cypermethrin, with this compound being identified as an intermediate metabolite. However, this compound itself did not appear to be co-metabolized or utilized for growth by either strain in this specific co-culture.

Identification of Microbial Metabolites

Microbial degradation of pyrethroids leads to the formation of various metabolites, including this compound and its further transformation products. Following the initial ester hydrolysis, this compound can undergo further microbial metabolism. Identified metabolites of this compound degradation by microorganisms include chrysanthemyl alcohol and chrysanthemal. These metabolites represent steps in the microbial breakdown pathway of the this compound moiety.

Data Table: Microbial Metabolites of this compound Degradation

Parent CompoundMicroorganism(s)Identified MetabolitesSource(s)
Pyrethroids (yielding this compound)Acidomonas sp.This compound, Cyclopropanecarboxylic acid, 2,2-dimethyl-3 (2-methyl-1- propenyl), 2-ethyl, 1,3 dimethyl cyclopent 2-ene carboxylic acid, allethrolone
TetramethrinNeocosmospora sp. AF3This compound, N-hydroxymethyl-3,4,5,6-tetrahydrophthalimide, Chrysanthemyl alcohol, Chrysanthemal, Tetrahydrophthalimide
β-CypermethrinBacillus licheniformis B-1This compound, 3-PBA

(Note: This table is intended to be rendered as an interactive data table.)

Environmental Transformation Products

This compound can also undergo transformation in the environment through various processes, including photodecomposition and microbial activity. This compound is recognized as an environmental transformation product of pyrethrin insecticides. Photodegradation of pyrethrins (B594832) in sunlight can lead to the isomerization of side chains, photooxidation to carboxylic acids, and isomerization of the cyclopropane (B1198618) ring. While this compound itself is a transformation product, its further environmental fate involves breakdown into simpler compounds. Studies on the decomposition of this compound have explored potential pathways including cis-trans isomerization, rearrangement, and fragmentation.

Influence of Isomerism on Degradation Rates

This compound exists as several stereoisomers due to the chirality of the cyclopropane ring and the double bond in the isobutenyl side chain. These isomers can exhibit different rates and pathways of degradation. Research on pyrethroids, which are esters of this compound, has shown that the stereochemistry of the acid and alcohol moieties significantly influences their degradation rates in soil and other environments. Generally, the trans isomers of pyrethroids tend to degrade more rapidly than the corresponding cis isomers. For example, in studies of permethrin, cypermethrin, and deltamethrin (B41696) degradation in soil, the trans isomers consistently degraded faster than the cis isomers. This difference in degradation rates is attributed to variations in how enzymes, such as esterases, interact with the different stereoisomers. The hydrolytic cleavage of the ester bond, a major degradation pathway, can occur at substantially different rates depending on the isomer. Oxidative metabolism can also contribute to the degradation of this compound isomers, with different positions on the molecule being targeted depending on the specific isomer.

Photochemical Behavior and Rearrangements

This compound and its derivatives undergo photochemical degradation when exposed to light, particularly sunlight. This degradation is a significant factor in the environmental fate of pyrethroid insecticides derived from this compound, contributing to their non-persistence in the environment nih.gov. Experimental studies have shown that pyrethrins, which are esters of this compound, degrade rapidly under sunlight nih.govfao.org.

The photochemical transformation of this compound primarily involves the cleavage and rearrangement of its cyclopropane ring nih.govacs.org. Studies on the photochemistry of simple cyclopropanes indicate that fundamental photochemical transformations are generally observed nih.gov. For this compound derivatives, the cyclopropane ring can undergo cleavage, leading to the formation of diradical intermediates nih.govacs.org. Specifically, cleavage can occur between carbons 1 and 2 of the cyclopropane ring nih.gov.

Research has explored the photochemical behavior of this compound and its derivatives, including ethyl chrysanthemate acs.orgacs.org. Irradiation of ethyl chrysanthemate can lead to photofragmentation products such as ethyl β,β-dimethylacrylate and β,β-dimethylallyl alcohol acs.org. Photoisomerization can also yield compounds like 2-isopropenyl-5-methyl-4-hexen-1-ol acs.org. The positions of cyclopropane ring cleavage during these reactions can be rationalized by the stabilizing effect of substituents on the intermediate diradicals acs.org.

Studies using GC/MS have shown that the major constituents after the photolysis of a pyrethrin film include cis-chrysanthemic acid, chrysanthemum dicarboxylic acid, and isomers of other pyrethrin components epa.gov. This indicates that the active pyrethrins degrade into chrysanthemum monocarboxylic acid and chrysanthemum dicarboxylic acid upon photolysis epa.gov.

Analytical Methodologies for Metabolite Identification

The analysis and identification of this compound metabolites are crucial for understanding the metabolic fate and environmental degradation of pyrethroids. Various analytical methodologies are employed, with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being prominent techniques fao.orgnih.govherts.ac.uk. Sample preparation techniques, such as Solid-Phase Extraction (SPE), are often necessary to isolate and concentrate metabolites from complex matrices prior to analysis nih.govbiocompare.commdpi.comnih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the separation and identification of this compound metabolites, particularly in environmental and biological samples fao.orgnih.gov. This method involves the separation of volatile or semi-volatile compounds by gas chromatography, followed by their detection and identification based on their mass spectra fao.orgnih.gov.

For the analysis of this compound metabolites, such as chrysanthemumdicarboxylic acid (CDCA), GC-MS with electron-impact mass spectrometry (EI-MS) has been employed for quantitation nih.gov. Sample preparation for GC-MS often involves steps like hydrolysis to release conjugated metabolites and conversion of carboxylic acid metabolites to their methyl esters to enhance volatility nih.govresearchgate.net. After derivatization, the analytes can be extracted into a suitable solvent like hexane (B92381) for GC-MS analysis researchgate.net. Capillary gas chromatography coupled with mass selective detection has been used for the separation and quantitative analysis of pyrethroid metabolites, including those derived from this compound researchgate.net. Detection limits between 0.3 and 0.5 µg per liter of urine have been reported using this approach researchgate.net.

GC-MS data has been instrumental in identifying the products of pyrethrin photolysis, revealing the presence of cis-chrysanthemic acid and chrysanthemum dicarboxylic acid as major degradates epa.gov.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is another powerful analytical technique used for the identification and quantification of this compound metabolites, offering advantages for less volatile or thermally labile compounds compared to GC-MS herts.ac.ukbiocompare.com. This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry herts.ac.ukbiocompare.com.

LC-MS/MS is particularly useful for analyzing metabolites in complex biological matrices biocompare.commdpi.com. Sample preparation for LC-MS/MS often involves procedures like solid-phase extraction to clean up and concentrate the analytes biocompare.comnih.gov. LC-MS/MS provides broader and deeper metabolite coverage and higher sensitivity compared to some other methods biocompare.com. It is a leading method in metabolomics studies biocompare.com.

While specific detailed research findings solely on this compound metabolites analyzed by LC-MS/MS were not extensively detailed in the provided snippets, the general application of LC-MS/MS for the analysis of pyrethroid metabolites, which include this compound derivatives, is well-established herts.ac.ukbiocompare.com.

Solid-Phase Extraction for Sample Preparation

Solid-Phase Extraction (SPE) is a widely used sample preparation technique for isolating and concentrating this compound metabolites from various matrices, such as urine, prior to chromatographic analysis like GC-MS or LC-MS/MS nih.govbiocompare.commdpi.comnih.gov. SPE utilizes a solid sorbent material to selectively retain the analytes of interest while allowing interfering substances to be washed away biocompare.commdpi.com.

For the analysis of this compound metabolites, reversed-phase SPE columns have been employed researchgate.net. After acidic hydrolysis to release conjugated carboxylic acid metabolites, SPE can be used to separate the analytes from the sample matrix researchgate.net. The retained metabolites are then eluted from the SPE column using an appropriate solvent researchgate.net.

SPE offers several advantages over traditional liquid-liquid extraction methods, including better reproducibility, greater tolerance of sample matrix variations, reduced labor and time, and easier automation biocompare.com. Various sorbent materials are available for SPE, including traditional phases like C8 and C18, as well as more specialized sorbents mdpi.com. SPE is considered a rapid, reproducible, and versatile alternative for sample preparation, especially for LC-MS workflows biocompare.com. It helps to concentrate targets, remove contaminants, and fractionate analytes by molecular class biocompare.com.

The development and optimization of effective SPE protocols are crucial for the reliable determination of drugs and metabolites in complex biological samples mdpi.com. SPE can separate polar and non-polar metabolites by retaining non-polar components while polar metabolites pass through biocompare.com.

Data Table: Analytical Methodologies for this compound Metabolites

Analytical TechniqueKey FeaturesSample Preparation ConsiderationsApplications
Gas Chromatography-Mass Spectrometry (GC-MS)Separation of volatile/semi-volatile compounds; Identification by mass spectra; Quantitative analysis fao.orgnih.gov.Hydrolysis for conjugates; Derivatization (e.g., methylation) for volatility; Extraction (e.g., hexane) nih.govresearchgate.net.Analysis of pyrethroid metabolites in environmental and biological samples; Identification of photolysis products fao.orgepa.govnih.govresearchgate.net.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Separation of less volatile/thermally labile compounds; Sensitive and selective detection; Tandem MS for structural information herts.ac.ukbiocompare.com.Solid-Phase Extraction (SPE) for cleanup and concentration; Suitable for complex matrices biocompare.commdpi.comnih.gov.Metabolomics studies; Analysis of pyrethroid metabolites in biological samples herts.ac.ukbiocompare.com.
Solid-Phase Extraction (SPE)Sample cleanup and concentration; Selective retention of analytes; Various sorbent materials nih.govbiocompare.commdpi.com.Choice of sorbent and elution solvent based on analyte properties and matrix; Can be coupled with GC-MS or LC-MS/MS nih.govbiocompare.commdpi.comresearchgate.net.Isolation of metabolites from complex matrices (e.g., urine); Preparation for chromatographic analysis nih.govbiocompare.comnih.govresearchgate.net.

V. Advanced Research Directions and Applications in Chemical Biology

Structure-Activity Relationship Studies of Chrysanthemic Acid Derivatives

Structure-Activity Relationship (SAR) studies of this compound derivatives are crucial for understanding how modifications to the chemical structure influence their biological activity, particularly their insecticidal properties. This research provides valuable insights for the rational design and optimization of more potent and environmentally friendly insecticides. The insecticidal activity of pyrethroids, which are esters of this compound or its related acids with various alcohols, is highly dependent on their chemical structure and molecular geometry. researchgate.netnih.gov

Correlation between Chemical Structure and Biological Activity

The core structure of this compound features a cyclopropane (B1198618) ring and a carboxylic acid group, both of which are essential for its insecticidal activity. ontosight.ai Studies have shown that variations in the chemical radicals attached to this core structure can lead to significant differences in activity. researchgate.net For instance, substituting chlorine atoms for the methyl groups on the isobutenyl side chain of this compound can increase insecticidal activity and enhance photostability. nih.gov Research into northis compound esters, which are related to this compound, has also explored the relationship between their structure and vapor action against mosquitoes. nih.govebi.ac.uk

Investigations into simplified models of natural pyrethrins (B594832) have revealed interesting relationships between chemical structure and insecticidal activity. For example, trans-2,5-hexadien-1-yl chrysanthemate and its methyl-substituted homologues retained sufficient insect toxicity to illustrate these relationships. tandfonline.com Replacing the cyclopentenolone ring, the alcoholic moiety of natural pyrethrins, with simpler structures like allylic alcohol parts, while maintaining a similar steric relationship to the acid moiety, was found to be important for insect toxicity. tandfonline.com

A new biologically active acid component, 2,2,3,3-tetramethyl-cyclopropanecarboxylic acid, has been discovered, and studies have provided information about the correlation between its chemical structure and activity. tandfonline.comtandfonline.com This acid component, possessing only saturated hydrocarbon substituents and lacking geometrical and optical isomers, can replace this compound and still impart high insecticidal activity. tandfonline.com

Impact of Isomerism on Insecticidal Activity

This compound exists as different stereoisomers due to the presence of two asymmetric carbon atoms on the cyclopropane ring and cis-trans isomerism around the double bond in the isobutenyl group. google.com These isomers exhibit significantly different levels of insecticidal activity. google.com

The trans-isomer, particularly (+)-trans-chrysanthemic acid ((1R,3R)-chrysanthemic acid), is often associated with higher biological activity and is a key component in the synthesis of many potent synthetic pyrethroids. ontosight.aiebi.ac.ukgoogle.com However, the impact of isomerism can vary depending on the target insect. For example, in some synthetic pyrethroids like OMS-1206 (an ester of 5-benzyl-3-furylmethyl alcohol and synthetic this compound), the (±)-cis-esters were found to be more toxic to adult mosquitoes (Anopheles stephensi and Aedes aegypti) than the (±)-trans-esters, whereas the opposite was true for houseflies. who.int

Enzymatic Transformations and Biocatalysis

Enzymatic transformations and biocatalysis offer promising routes for the synthesis and modification of this compound and its derivatives, often providing high stereo- and regioselectivity. Hydrolases, such as esterases and lipases, are particularly useful in catalyzing the cleavage and formation of ester bonds, which are central to the structure of pyrethroids. researchgate.netoup.comunipd.it

Hydrolysis and Esterification Reactions

Enzymes are widely used to catalyze the hydrolysis of this compound esters, a process that can be highly stereoselective. tandfonline.comresearchgate.net This selective hydrolysis is particularly valuable for obtaining specific enantiomers of this compound. For example, esterases from Arthrobacter globiformis have demonstrated excellent stereoselectivity for (+)-trans-ethyl chrysanthemate, yielding (+)-trans-chrysanthemic acid with high stereoisomeric purity through hydrolysis. tandfonline.com

Enzymatic esterification, the reverse reaction of hydrolysis, can also be carried out using biocatalysts, although the activity can be influenced by factors such as the reaction medium. researchgate.net When enzymes operate in organic solvents with low water content, other nucleophiles can compete with water for the acyl-enzyme intermediate, leading to various synthetically useful transformations, including ester formation (acyl transfer). unipd.it

Enzyme Screening for Specific Activities (e.g., Pig liver esterase)

Enzyme screening is a vital step in identifying biocatalysts with desired activity and selectivity for reactions involving this compound derivatives. Various enzymes have been screened for their ability to hydrolyze or esterify this compound esters. researchgate.net

Pig liver esterase (PLE) is a well-studied carboxylesterase that has shown high activity in the hydrolysis of this compound esters. researchgate.netunipd.itresearchgate.net PLE-catalyzed hydrolysis has been observed to be highly trans-selective for the acid moiety and S-selective for the alcohol moiety in certain this compound esters. researchgate.netresearchgate.net PLE is a relatively low-cost enzyme with good stability and a broad substrate range, making it attractive for biocatalytic applications, including the synthesis of pyrethroid precursors from this compound esters. researchgate.net While PLE shows high activity in hydrolysis, both native and immobilized PLE have displayed very low activity for the esterification reaction in organic solvents, possibly due to conformational changes. researchgate.netresearchgate.net

Other enzymes, such as lipases from Candida rugosa and Subtilisin A, have also been used for the enantioselective hydrolysis of this compound esters, demonstrating different selectivities. researchgate.net Microbial esterases, including those from Arthrobacter globiformis, have been purified and characterized for their stereoselective hydrolysis of ethyl chrysanthemate isomers to produce (+)-trans-chrysanthemic acid. tandfonline.com

Enzyme screening is typically performed using methods involving chromophoric substrates or by observing halo formation on agar (B569324) plates containing water-insoluble substrates. oup.com

Conformational Changes in Enzymes

Enzymes are dynamic molecules that can undergo conformational changes, which are alterations in their three-dimensional structure. These changes can occur upon substrate binding, as predicted by the induced fit theory, or in response to the reaction environment, such as the presence of organic solvents. researchgate.netresearchgate.netzenodo.orgnih.govpearson.com

While some enzymes exhibit significant conformational changes upon substrate binding, studies have shown that induced fit motions in many enzymes are relatively small. nih.gov However, even small changes in conformation can affect the enzyme's activity and selectivity, including in reactions involving this compound esters. researchgate.netresearchgate.netzenodo.org For instance, the low activity of PLE in esterification reactions in organic solvents might be attributed to conformational changes. researchgate.netresearchgate.net Understanding these conformational dynamics is important for comprehending enzyme catalysis and optimizing biocatalytic processes. nih.gov

Novel Synthetic Strategies for Advanced Materials and Agrochemicals

This compound and its derivatives are significant in the development of agrochemicals, particularly insecticides. The synthesis of these compounds, especially focusing on achieving specific stereoisomers, is an active area of research. Synthetic pyrethroids, derived from this compound or similar structures, are widely used due to their potent insecticidal activity and relatively low toxicity to mammals and birds.

Development of Environmentally Friendly Pesticides

The inherent properties of natural pyrethrins, including their rapid degradation by sunlight and oxidation, contribute to their status as environmentally friendly insecticides suitable for organic farming. Research continues to explore and optimize the use of natural pyrethrins and synthetic pyrethroids with improved environmental profiles. The development of botanical pesticides, including those based on pyrethrum extract, is seen as an alternative to synthetic pesticides, offering biodegradability and reduced residues.

Integration into Complex Chemical Structures

This compound's unique cyclopropane structure and reactive groups make it a valuable building block for integration into more complex chemical structures. This is evident in the synthesis of various synthetic pyrethroids, where the this compound moiety is esterified with different alcohol moieties to create compounds with varied insecticidal properties and stability. The synthesis of these complex structures often involves strategies to control the stereochemistry of the cyclopropane ring, which is crucial for biological activity.

Future Research in Biosynthesis and Metabolic Engineering

Understanding and manipulating the biosynthesis of this compound and related pyrethrins in plants is a crucial area for future research, aiming to improve production yields and potentially create novel compounds.

Elucidation of Remaining Biosynthetic Steps (e.g., Pyrethric Acid Pathway)

Significant progress has been made in elucidating the biosynthetic pathway of this compound and pyrethric acid in Tanacetum cinerariifolium. The pathway involves the conversion of two molecules of dimethylallyl diphosphate (B83284) (DMAPP) to chrysanthemyl diphosphate (CDP) by chrysanthemyl diphosphate synthase (CDS). CDP is then converted to trans-chrysanthemol, which is subsequently oxidized to this compound through the action of alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH).

The biosynthesis of pyrethric acid, which is structurally similar to this compound but with a methylated carboxyl group at the C10 position, involves additional enzymatic steps. These include the oxidation of carbon 10 of chrysanthemol (B1213662) by a cytochrome P450 oxidoreductase (TcCHH) to form 10-carboxythis compound, followed by methylation of the carboxyl group by a methyltransferase (TcCCMT) to yield pyrethric acid. While significant steps have been elucidated, further research is needed to fully understand all enzymatic reactions and regulatory mechanisms involved in the complete pyrethrin biosynthetic pathway, including the biosynthesis of the alcohol moieties.

Optimization of Heterologous Production Systems

Metabolic engineering and synthetic biology approaches are being explored to produce this compound and pyrethrins in heterologous hosts, such as Nicotiana benthamiana and tomato fruit. This involves introducing the genes encoding the necessary biosynthetic enzymes from T. cinerariifolium into these host organisms.

Studies have shown successful production of trans-chrysanthemic acid in transgenic tomato fruits expressing TcCDS, TcADH2, and TcALDH1. While promising, challenges remain, such as the glycosylation of the produced acid, which can reduce the yield of the desired product. Optimization of these heterologous systems through strategies like gene knockout, replacement of metabolic genes, and overexpression of related genes is crucial for achieving high yields. The tomato fruit has been identified as a potential platform for the metabolic engineering of trans-chrysanthemic acid biosynthesis.

Table 1: Heterologous Production of trans-Chrysanthemic Acid in Tomato Fruit

Host OrganismGenes IntroducedKey FindingReference
Tomato FruitTcCDS, ShADH, ShALDHProduction of trans-chrysanthemic acid observed.
Tomato FruitTcCDS, TcADH2, TcALDH1 (fusion gene)Successful reconstruction of pathway in glandular trichomes.
Tomato FruitTcCDS, ShADH, ShALDHYield of trans-chrysanthemic acid (free and bound) was 1087.6 nmol g⁻¹ FW.

Understanding Regulatory Mechanisms in Plant Biosynthesis

The biosynthesis of pyrethrins, including this compound, in T. cinerariifolium is a complex process that occurs in specific plant tissues, primarily the ovary trichomes. Research indicates that this process is subject to hormonal regulation, with plant growth regulators like jasmonic acid (JA) influencing the expression of pyrethrin biosynthetic genes. JA is not only a signaling molecule but also serves as a precursor for the alcohol moieties of pyrethrins.

Further research is needed to fully understand the intricate regulatory networks, including the role of transcription factors and volatile organic compounds, that control the biosynthesis, transport, and accumulation of pyrethrins within the plant. Elucidating these mechanisms could provide strategies for enhancing natural production in T. cinerariifolium or improving yields in heterologous systems. The multi-organellar and multicellular nature of pyrethrin biosynthesis, involving plastids, endoplasmic reticulum, cytosol, and peroxisomes, highlights the complexity of these regulatory processes.

5.5. Analytical Advancements in Environmental Monitoring 5.5.1. Non-targeted Analysis for Exposure Assessment

Non-targeted analysis (NTA) has emerged as a crucial approach for comprehensive environmental monitoring and exposure assessment, particularly for chemicals of emerging concern (CECs) that are not typically included in routine targeted analyses researchgate.netepa.gov. Unlike targeted methods that focus on a predefined list of known compounds, NTA aims to detect and identify a broader range of substances present in a sample, including previously unknown or understudied chemicals epa.govnih.gov. This is especially relevant for assessing exposure to complex mixtures of chemicals in the environment epa.govresearchgate.net.

Advances in high-resolution mass spectrometry (HRMS), coupled with sophisticated data processing and chemometrics, are fundamental to NTA workflows epa.govtechnologynetworks.comau.dk. Techniques such as liquid chromatography-high-resolution mass spectrometry (LC-HRMS) are particularly effective for detecting polar and moderately polar substances in environmental water samples researchgate.net. NTA using HRMS allows researchers to screen for thousands of chemicals simultaneously, covering a much larger chemical space than traditional targeted methods epa.gov. This capability is vital for identifying compounds that may be present at low concentrations or are unexpected contaminants epa.govwiley.com.

For exposure assessment, NTA can provide valuable qualitative data for hazard identification through compound discovery and occurrence information (presence/absence) nih.gov. This information can then guide the development of targeted methods for quantitative follow-up studies epa.govnih.gov. While NTA primarily provides qualitative or semi-quantitative data, efforts are being made to bridge the gap towards quantitative NTA (qNTA) to directly support risk-based decisions nih.govnontargetedanalysis.org. However, uncertainties regarding the exact structures and concentrations of detected chemicals can be higher compared to targeted measurements epa.gov.

Studies have demonstrated the utility of NTA in identifying pesticide metabolites in environmental samples even when the parent compound is below the limit of quantification for targeted methods doi.orgresearchgate.net. For instance, research using non-targeted analysis revealed the presence of (+)-trans-chrysanthemic acid in plants exposed to pesticides, alongside other metabolites, highlighting the ability of NTA to capture exposure to transformed products doi.orgresearchgate.net. This is significant because pesticide metabolism can lead to false negatives in targeted analysis if only the parent compound is monitored doi.org.

The application of NTA in environmental monitoring for exposure assessment involves several steps, including sample preparation, data acquisition using HRMS, and sophisticated data analysis workflows for identification and characterization au.dklcms.cz. Sample preparation for NTA is typically designed to be broad and non-selective to capture a wide range of compounds, although purification steps may be necessary to remove interfering matrix components au.dk.

While NTA is a powerful tool, challenges remain, including the need for standardized quality assurance/quality control (QA/QC) procedures and limitations in covering the entire chemical space researchgate.netwiley.comnontargetedanalysis.org. Despite these challenges, NTA is increasingly recognized as an indispensable tool for determining exposure to a wide array of environmental contaminants, including those related to this compound and its precursor pyrethroids, thereby providing a more holistic understanding of chemical exposure than targeted analysis alone doi.orgacs.org.

Q & A

Q. What are the primary synthetic routes for chrysanthemic acid in laboratory settings?

this compound is synthesized via cyclopropanation of 2,5-dimethyl-2,4-hexadiene using diazoacetate esters. Key methodologies include:

  • Rhodium-catalyzed reactions : High trans-selectivity (up to 98:2 trans/cis ratio) is achieved using hindered diazoacetates like 2,6-di-tert-butyl-4-methylphenyl diazoacetate under Rh₂(acetamidate)₄ catalysis .
  • Copper-catalyzed reactions : Cu(MeCN)₄ClO₄ with dicyclohexylmethyl diazoacetate yields 95:5 trans/cis ratios. Ethyl or tert-butyl diazoacetates provide moderate selectivity (60–80% trans) . Experimental protocols emphasize steric hindrance in ligands and substrates to control diastereoselectivity.

Q. What analytical techniques are used to characterize this compound and its derivatives?

  • Chromatography : Gas liquid chromatography (GLC) and high-performance liquid chromatography (HPLC) separate pyrethrin isomers. Thin-layer chromatography (TLC) is also employed .
  • Spectroscopy : Mass spectrometry (GC-MS) identifies fragmentation patterns, while NMR resolves stereoisomers (e.g., cis vs. trans cyclopropane geometry) .
  • Isotopic labeling : ¹⁴C and ¹³C tracers track biosynthetic pathways in plant systems .

Q. How is this compound structurally distinguished from pyrethric acid in pyrethrin analysis?

this compound esters (pyrethrins I) lack the α′-cyano group present in pyrethric acid derivatives (pyrethrins II). This structural difference is confirmed via:

  • Functional group analysis : IR spectroscopy identifies the cyano stretch (~2200 cm⁻¹) in type II pyrethroids .
  • Enantiomeric resolution : Chiral columns separate isomers based on cyclopropane geometry and substituent positions .

Advanced Research Questions

Q. How do stereochemical challenges in this compound synthesis impact insecticidal activity?

  • Stereoisomer bioactivity : Pyrethrins I (chrysanthemate esters) exhibit insecticidal lethality, while pyrethrins II (pyrethrate esters) enhance knockdown effects. Incorrect stereochemistry reduces potency .
  • Catalyst design : Dirhodium(II) tetrakis[methyl 2-pyrrolidone-5(S)-carboxylate] (Rh₂(5S-MEPY)₄) achieves 99% enantiomeric excess (ee) in cis-isomer synthesis, critical for bioactivity .
  • Isomerization strategies : Prochiral intermediates (e.g., caronic anhydride) enable selective synthesis of all four enantiomers from racemic mixtures .

Q. What computational methods elucidate the decomposition mechanisms of this compound?

Density functional theory (DFT) studies reveal:

  • Thermal degradation : this compound undergoes retro-cyclopropanation at elevated temperatures, forming 2,5-dimethylhexadienes. Activation energies correlate with solvent polarity .
  • Oxidative pathways : Terminal methyl groups are oxidized to carboxylic acids in biological systems, detected via isotopic labeling (¹⁴C) in Chrysanthemum ovules .

Q. How does co-metabolic degradation influence this compound breakdown in environmental studies?

  • Microbial consortia : Strain M-4 degrades 3-phenoxybenzoic acid (3-PBA), a this compound metabolite, via cometabolism in LB-MS media. Biomass growth correlates with substrate concentration (72-hour incubation) .
  • Enzymatic pathways : Esterases and cytochrome P450s mediate hydrolysis and oxidation, respectively. Knockout mutants confirm gene-specific roles in degradation .

Methodological Notes

  • Reproducibility : Detailed experimental protocols (e.g., catalyst loading, solvent systems) are essential for replicating cyclopropanation reactions .
  • Data contradictions : Discrepancies in trans/cis ratios between Rh and Cu catalysts highlight the need for mechanistic studies (e.g., carbene insertion pathways) .
  • Ethical considerations : Environmental degradation studies must adhere to OECD guidelines for microbial toxicity testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chrysanthemic Acid
Reactant of Route 2
Chrysanthemic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.